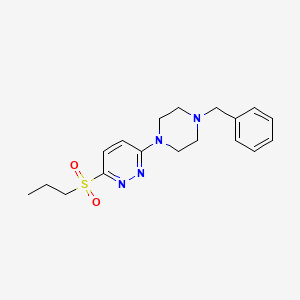

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-6-propylsulfonylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-2-14-25(23,24)18-9-8-17(19-20-18)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSFEFMJMYBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Coupling of Piperazine and Pyridazine Rings: The benzyl-substituted piperazine is then coupled with the propylsulfonyl-substituted pyridazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

However, cyclopropyl analogs exhibit confirmed H3 antagonism, suggesting that steric effects at the piperazine nitrogen are critical for receptor interaction. The chlorophenoxypropyl-piperazine substituent in confers anti-bacterial activity, likely due to increased lipophilicity and membrane penetration .

Position 6 Functional Groups: The propylsulfonyl group in the target compound is a strong electron-withdrawing moiety, which may improve solubility and metabolic stability compared to benzodioxol () or chlorophenyl groups (). Trifluoromethyl substituents () are known to enhance bioavailability and binding specificity via hydrophobic and electrostatic interactions .

Pharmacokinetic and Physicochemical Properties

- LogP : The benzylpiperazine moiety may elevate logP relative to cyclopropylpiperazine analogs, balancing lipophilicity for CNS penetration.

- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than benzodioxol or furan rings, suggesting enhanced stability .

Therapeutic Implications

- H3 Receptor Antagonism : While the target compound shares a piperazine-pyridazine scaffold with , and 4 compounds, its benzyl and sulfonyl groups may alter receptor specificity or potency compared to cyclopropyl-benzodioxol analogs.

- Anti-Microbial Activity: Structural divergence from ’s chlorophenoxypropyl-piperazine derivative suggests different target engagement, likely excluding broad anti-bacterial effects.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is a synthetic compound that has garnered attention for its unique chemical structure and potential biological applications. The compound features a piperazine ring substituted with a benzyl group and a pyridazine ring with a propylsulfonyl group, making it a versatile molecule for various biological studies.

Chemical Structure and Properties

The molecular formula for 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol. The compound's structure allows it to participate in various chemical reactions, which can be exploited for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The binding affinity and selectivity towards these targets are influenced by the unique substitution patterns on the piperazine and pyridazine rings.

Antiviral Activity

Research indicates that derivatives of piperazine compounds, including those similar to 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine, exhibit antiviral properties. For instance, studies have demonstrated that certain piperazine derivatives show moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

| Compound Name | Virus Tested | Inhibition % | CC50 (μM) |

|---|---|---|---|

| Benzyl derivative | CVB-2 | Moderate | 92 |

| Fluorophenyl derivative | HSV-1 | Moderate | 54 |

Antimicrobial Activity

In addition to antiviral effects, compounds related to 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine have been evaluated for antibacterial and antifungal activities. Studies have found that piperazine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications on the piperazine or pyridazine rings significantly influence the biological activity of these compounds. For example, the presence of various substituents on the benzyl group can enhance receptor binding affinity and improve therapeutic efficacy .

Case Studies

- Antiviral Screening : A study evaluated several piperazine derivatives against HIV-1 and other viruses. Compounds showed varying degrees of cytotoxicity and antiviral activity, suggesting potential for further development as antiviral agents .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of piperazine derivatives, revealing significant activity against multiple bacterial strains, indicating their potential use in treating bacterial infections .

Q & A

Q. What synthetic strategies are recommended for 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine to optimize yield and purity?

- Methodological Answer : A hybrid computational-experimental approach is advised. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and transition states, reducing trial-and-error experimentation . For purification, employ techniques like column chromatography with gradient elution or recrystallization using solvents such as ethanol/water mixtures. Monitor purity via HPLC (e.g., C18 column, ammonium acetate buffer pH 6.5, and UV detection at 254 nm) . Characterize intermediates via H/C NMR and high-resolution mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction can resolve 3D structure, including piperazine ring conformation and sulfonyl group orientation, as demonstrated for related pyridazine derivatives .

- Spectroscopy : Use H NMR (DMSO-d6, 400 MHz) to identify benzyl protons (δ 3.5–4.0 ppm) and sulfonyl protons (δ 1.2–1.5 ppm). IR spectroscopy (KBr pellet) confirms sulfonyl S=O stretches (~1350 cm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (expected range: 180–190°C based on analogs) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritancy (similar to benzylpiperazine analogs) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste (if applicable) .

Advanced Research Questions

Q. How can computational models predict the pharmacological targets of this pyridazine derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like serotonin 5-HT or dopamine D, leveraging structural similarities to anti-inotropic pyridazines .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energies for sulfonyl-propyl interactions with hydrophobic enzyme pockets .

- Pharmacophore Mapping : Align with known anti-viral or anti-bacterial scaffolds (e.g., piperazine-linked pyridazines) to hypothesize mechanisms .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral efficacy)?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform protocols (e.g., MIC testing for bacteria vs. plaque reduction for viruses) .

- Structural Analogs : Compare activity trends across derivatives (e.g., replacing propylsulfonyl with methylsulfonyl to assess hydrophobicity effects) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify confounding variables (e.g., solvent polarity in cell-based assays) .

Q. How to design a structure-activity relationship (SAR) study to optimize this compound’s bioactivity?

- Methodological Answer :

- Substitution Strategy : Systematically vary substituents on the benzyl (e.g., electron-withdrawing groups at the para position) and sulfonyl (e.g., cyclopropyl vs. propyl) moieties .

- In Vitro Testing : Screen analogs against target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC determination .

- Data Integration : Use machine learning (e.g., random forest regression) to correlate substituent descriptors (logP, polar surface area) with activity trends .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS/MS to identify labile sites (e.g., sulfonyl group hydrolysis) .

- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using a validated LC-MS method .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data reported for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.